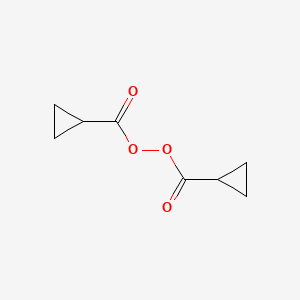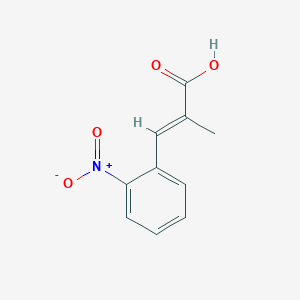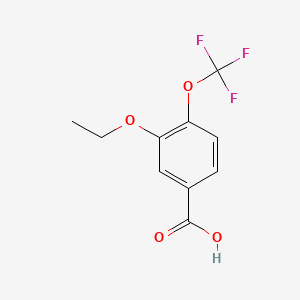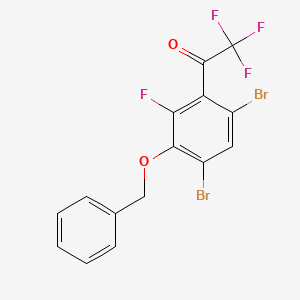
Tetraphenylhydroquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraphenylhydroquinone is an organic compound that belongs to the class of hydroquinones It is characterized by the presence of four phenyl groups attached to a hydroquinone core
准备方法
Synthetic Routes and Reaction Conditions
Tetraphenylhydroquinone can be synthesized through several methods. One common approach involves the reaction of hydroquinone with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically takes place in an anhydrous solvent such as diethyl ether or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
Tetraphenylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetraphenylquinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced back to hydroquinone derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Tetraphenylquinone.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
科学研究应用
Tetraphenylhydroquinone has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases associated with oxidative damage.
Industry: this compound is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of tetraphenylhydroquinone involves its ability to undergo redox reactions. It can act as an electron donor or acceptor, participating in oxidation-reduction cycles. This property is crucial for its antioxidant activity, where it neutralizes reactive oxygen species and protects cells from oxidative damage. The compound may also interact with specific molecular targets, such as enzymes involved in redox regulation and signaling pathways related to oxidative stress.
相似化合物的比较
Similar Compounds
Hydroquinone: A simpler analog with two hydroxyl groups on a benzene ring.
Tetraphenylquinone: The oxidized form of tetraphenylhydroquinone.
Tetrahydroquinoline: A related compound with a different core structure but similar redox properties.
Uniqueness
This compound is unique due to the presence of four phenyl groups, which enhance its stability and reactivity compared to simpler hydroquinones. This structural feature also allows for greater versatility in chemical modifications and applications.
属性
CAS 编号 |
914-18-1 |
|---|---|
分子式 |
C30H22O2 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
2,3,5,6-tetraphenylbenzene-1,4-diol |
InChI |
InChI=1S/C30H22O2/c31-29-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)30(32)28(24-19-11-4-12-20-24)27(29)23-17-9-3-10-18-23/h1-20,31-32H |
InChI 键 |
BKXFWZWEQCJPCN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2O)C3=CC=CC=C3)C4=CC=CC=C4)O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![14H-Dibenzo[a,h]phenothiazine](/img/structure/B14758068.png)
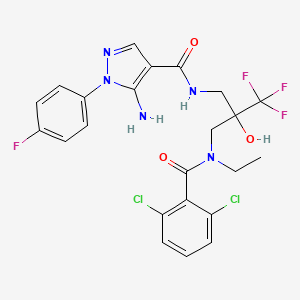
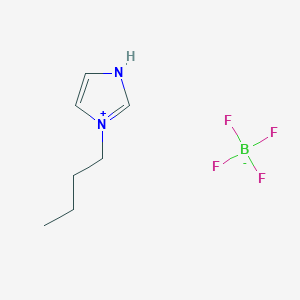

![3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione](/img/structure/B14758093.png)
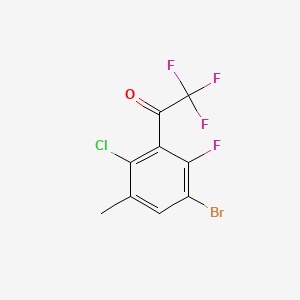
![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)
